N-2-adamantyl-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

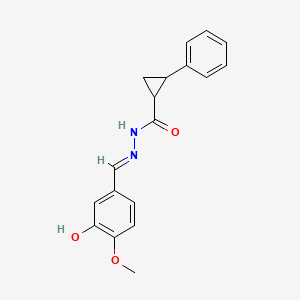

N-2-adamantyl-2-fluorobenzamide is a compound that incorporates both adamantyl and fluorobenzamide moieties. Adamantyl compounds have been studied for various applications due to their unique structural properties.

Synthesis Analysis

Adamantyl N-benzylbenzamide derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their depigmenting and tyrosinase inhibitory activities (Baek et al., 2012). Additionally, a study focusing on 2-fluoro-N,N-diphenylbenzamide, another structurally related compound, details its synthesis and opto-electrical properties, providing insight into the synthetic pathway of fluorobenzamide derivatives (Raveendiran et al., 2022).

Molecular Structure Analysis

The molecular structure of adamantyl N-benzylbenzamides has been explored through molecular modeling, providing insights into the interactions between ligands and tyrosinase, which could be relevant for understanding the structure of this compound (Baek et al., 2012).

Chemical Reactions and Properties

Studies on related adamantyl and fluorobenzamide compounds have shown a variety of chemical properties and reactions. For instance, the reaction of adamantane under atmospheric nitric oxide has been explored, leading to the formation of N-adamantylbenzamide (Sakaguchi et al., 1997). Moreover, the iron-catalyzed fluorination of N-fluoro-2-methylbenzamides, which may be similar to this compound, indicates the potential reactivity of such compounds (Groendyke et al., 2016).

Physical Properties Analysis

The study on 2-fluoro-N,N-diphenylbenzamide provides insights into its physical properties like crystal structure, thermal properties, and optical properties, which might be comparable to this compound (Raveendiran et al., 2022).

Chemical Properties Analysis

The chemical properties of adamantyl and fluorobenzamide derivatives can be inferred from various studies. For example, the study on the reaction of adamantane under nitric oxide atmosphere reveals insights into the chemical behavior of adamantane derivatives (Sakaguchi et al., 1997). Additionally, the study on fluorobenzamides' interaction with iron provides information on their reactivity and potential chemical transformations (Groendyke et al., 2016).

Mechanism of Action

Target of Action

Similar adamantane derivatives have been found to exhibit antiarrhythmic activity , suggesting potential targets could be ion channels or proteins involved in cardiac rhythm regulation.

Mode of Action

It’s known that adamantane derivatives can interact with their targets in a manner that modulates the target’s function . The specific interactions and resulting changes would depend on the particular target protein or ion channel.

Biochemical Pathways

Given the antiarrhythmic activity of similar compounds , it’s plausible that this compound could affect pathways related to cardiac rhythm regulation, such as calcium signaling.

Pharmacokinetics

The adamantane moiety is known to enhance lipophilicity, which could potentially improve bioavailability .

Result of Action

Based on the antiarrhythmic activity of similar compounds , it’s possible that this compound could help normalize heart rhythms.

Safety and Hazards

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization in various fields . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds highlight the potential future directions for “N-2-adamantyl-2-fluorobenzamide” and similar compounds .

Biochemical Analysis

Biochemical Properties

N-(adamantan-2-yl)-2-fluorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides to diols . This inhibition enhances the levels of epoxides, which have anti-inflammatory and cardioprotective effects. Additionally, N-(adamantan-2-yl)-2-fluorobenzamide interacts with butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline-based esters . By inhibiting BChE, the compound may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

N-(adamantan-2-yl)-2-fluorobenzamide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in inflammation and oxidative stress . By inhibiting sEH, N-(adamantan-2-yl)-2-fluorobenzamide increases the levels of epoxides, which can activate signaling pathways that reduce inflammation and promote cell survival. Furthermore, the compound’s interaction with BChE can influence cholinergic signaling, impacting neurotransmission and cognitive function.

Molecular Mechanism

The molecular mechanism of N-(adamantan-2-yl)-2-fluorobenzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sEH, inhibiting its activity and preventing the conversion of epoxides to diols . This inhibition leads to increased levels of epoxides, which can modulate various signaling pathways. Additionally, N-(adamantan-2-yl)-2-fluorobenzamide inhibits BChE by binding to its active site, reducing the hydrolysis of choline-based esters and enhancing cholinergic signaling . These molecular interactions contribute to the compound’s anti-inflammatory, cardioprotective, and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(adamantan-2-yl)-2-fluorobenzamide have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against sEH and BChE . Prolonged exposure to certain conditions may lead to degradation, reducing its efficacy. Long-term studies have shown that N-(adamantan-2-yl)-2-fluorobenzamide can have sustained effects on cellular function, including prolonged anti-inflammatory and neuroprotective effects . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(adamantan-2-yl)-2-fluorobenzamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects underscore the importance of determining optimal dosages for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

N-(adamantan-2-yl)-2-fluorobenzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the adamantane moiety . This hydroxylation increases the compound’s solubility, facilitating its excretion. Additionally, N-(adamantan-2-yl)-2-fluorobenzamide can influence metabolic flux by modulating the activity of sEH and BChE, altering the levels of epoxides and choline-based esters . These metabolic interactions contribute to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, N-(adamantan-2-yl)-2-fluorobenzamide is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes, facilitating its intracellular distribution . Once inside the cell, N-(adamantan-2-yl)-2-fluorobenzamide can bind to transport proteins, which aid in its localization to specific cellular compartments . This transport and distribution are crucial for the compound’s biochemical and cellular effects.

Subcellular Localization

N-(adamantan-2-yl)-2-fluorobenzamide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with sEH and BChE . Additionally, N-(adamantan-2-yl)-2-fluorobenzamide can be targeted to specific organelles through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name |

N-(2-adamantyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLOWMOAQRJMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)

![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)

![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)

![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)